molecular formula C14H25NO4 B2837972 N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide CAS No. 2320574-39-6

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide

Cat. No.: B2837972
CAS No.: 2320574-39-6
M. Wt: 271.357
InChI Key: DGYLGJGCDCUKFA-UHFFFAOYSA-N
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Description

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide is a chemical compound with a unique structure that allows for diverse applications in scientific research. Its structure includes a cyclopentyl group, a hydroxyethoxy group, and a tetrahydro-2H-pyran-4-carboxamide moiety, making it a versatile compound for various fields, including pharmaceuticals and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide involves multiple steps, starting with the preparation of the cyclopentyl and hydroxyethoxy intermediates. These intermediates are then coupled with tetrahydro-2H-pyran-4-carboxamide under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The cyclopentyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted cyclopentyl derivatives. These products can be further utilized in different applications, including drug development and material science .

Scientific Research Applications

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide include:

    Tetrahydropyran: A simpler analog with a similar ring structure but lacking the cyclopentyl and hydroxyethoxy groups.

    2H-Pyran-2-one: Another analog with a different functional group arrangement, leading to distinct chemical properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications. Its structure allows for targeted interactions with specific biological molecules, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c16-7-10-19-14(5-1-2-6-14)11-15-13(17)12-3-8-18-9-4-12/h12,16H,1-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYLGJGCDCUKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2CCOCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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